(S,S)-BMS-984923

mGluR5 silent allosteric modulator enantiomer negative control Alzheimer's disease pharmacology

(S,S)-BMS-984923 (CAS 1375755-46-6), chemically (4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one, is the stereochemically defined less-active enantiomer of the clinical-phase mGluR5 silent allosteric modulator (SAM) BMS-984923 (ALX-001). While the active (R,R)-enantiomer exhibits sub-nanomolar binding affinity (Ki = 0.6 nM) and is in Phase 1b clinical development for Alzheimer's disease, the (S,S)-enantiomer demonstrates an EC50 exceeding 1 μM at the mGluR5 receptor, representing a >1,666-fold reduction in functional potency.

Molecular Formula C22H15ClN2O2
Molecular Weight 374.8 g/mol
CAS No. 1375755-46-6
Cat. No. B12400551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-BMS-984923
CAS1375755-46-6
Molecular FormulaC22H15ClN2O2
Molecular Weight374.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl
InChIInChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m0/s1
InChIKeyIAYVUQJOKDFLAL-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S,S)-BMS-984923 CAS 1375755-46-6: Procurement-Grade mGluR5 Silent Allosteric Modulator Negative Control for Alzheimer's and Neuroscience Research


(S,S)-BMS-984923 (CAS 1375755-46-6), chemically (4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one, is the stereochemically defined less-active enantiomer of the clinical-phase mGluR5 silent allosteric modulator (SAM) BMS-984923 (ALX-001) [1]. While the active (R,R)-enantiomer exhibits sub-nanomolar binding affinity (Ki = 0.6 nM) and is in Phase 1b clinical development for Alzheimer's disease, the (S,S)-enantiomer demonstrates an EC50 exceeding 1 μM at the mGluR5 receptor, representing a >1,666-fold reduction in functional potency . This compound class, oxazolidinone-based acetylenic mGluR5 ligands, was originally disclosed by Bristol-Myers Squibb medicinal chemistry efforts aimed at developing positive allosteric modulators for schizophrenia, which serendipitously yielded potent SAMs that competitively antagonize MPEPy binding while leaving physiological glutamate signaling intact [2]. The (S,S)-enantiomer serves a specific and indispensable role as a matched-pair negative control compound in target engagement, functional selectivity, and in vivo pharmacology studies involving mGluR5 SAM mechanisms.

Why Generic mGluR5 Antagonists or Racemic Mixtures Cannot Replace (S,S)-BMS-984923 in Mechanistic Alzheimer's and Synaptic Pharmacology Studies


Structural analogs within the mGluR5 allosteric modulator class exhibit profoundly divergent functional pharmacology that precludes interchangeable use. Classical mGluR5 negative allosteric modulators (NAMs) such as MPEP, MTEP, and CTEP non-selectively suppress both pathological Aβo/PrPC-driven signaling and physiological glutamate signaling, producing a narrow therapeutic window with dose-limiting CNS side effects including impaired learning, memory disruption, and reduced EEG amplitude [1]. In contrast, the active SAM BMS-984923 (Ki = 0.6 nM) competitively displaces MPEPy binding while remaining functionally silent toward glutamate-evoked calcium responses, thereby selectively uncoupling the pathological Aβo-mGluR5-PrPC signaling axis without disrupting normal glutamatergic neurotransmission [2]. The (S,S)-enantiomer (EC50 >1 μM) is the only commercially available matched-pair stereoisomer that preserves identical physicochemical properties (LogP ~4.4, molecular weight 374.8 Da, identical hydrogen bond donor/acceptor profile) while differing by >1,666-fold in mGluR5 target engagement . This unique combination—matched physicochemical scaffold with abrogated pharmacology—makes (S,S)-BMS-984923 irreplaceable for controlling off-target scaffold effects in proteomic, transcriptomic, and in vivo target validation experiments where racemic mixtures would confound interpretation [3].

Quantitative Head-to-Head Differentiation Evidence for (S,S)-BMS-984923 vs. Active Enantiomer and In-Class mGluR5 Modulators


Enantiomeric Potency Differential: (S,S)-BMS-984923 vs. Active BMS-984923 at mGluR5 Receptor

The (S,S)-enantiomer of BMS-984923 demonstrates a >1,666-fold reduction in functional activity at the mGluR5 receptor compared to the therapeutically active (R,R)-enantiomer. The active BMS-984923 exhibits a binding Ki of 0.6 nM in competitive MPEPy displacement assays, whereas the (S,S)-enantiomer shows an EC50 exceeding 1 μM (functionally considered inactive at pharmacologically relevant concentrations) [1]. This stereochemistry-dependent activity cliff arises from the (4S,5S) configuration of the oxazolidinone ring, as opposed to the (4R,5R) configuration required for high-affinity allosteric binding pocket engagement. The magnitude of this differential confirms that (S,S)-BMS-984923 is the appropriate enantiomeric negative control for experiments where the active BMS-984923 is used at concentrations up to 100 nM—a range where the (S,S)-enantiomer exhibits no detectable target engagement [2].

mGluR5 silent allosteric modulator enantiomer negative control Alzheimer's disease pharmacology

Functional Selectivity: (S,S)-BMS-984923 Lacks Aβo-PrPC-mGluR5 Pathway Inhibition Demonstrated by Active BMS-984923

The active BMS-984923 selectively inhibits the pathological Aβo-driven PrPC-mGluR5 interaction with an IC50 of 10 nM, a concentration consistent with its Ki for MPEPy displacement, while remaining completely silent toward physiological glutamate/DHPG-induced calcium signaling in both HEK293T cells expressing mGluR5 and primary cortical neurons at concentrations up to 10 μM [1]. Critically, the active SAM reduces PrPC-mGluR5 association by >2-fold under basal conditions at 1 μM and completely eliminates the Aβo-enhanced interaction at 100-fold lower concentrations (IC50 = 10 nM). The (S,S)-enantiomer, with EC50 >1 μM, fails to achieve the target occupancy necessary for either PrPC-mGluR5 disruption or Aβo signal blockade, serving as the appropriate negative control to confirm that observed effects are stereospecific and target-mediated rather than arising from non-specific membrane perturbation or assay interference . In contrast, NAMs such as MPEP and CTEP non-selectively block both glutamate and Aβo signaling, precluding their use as pathway-specific controls [2].

Aβ oligomer signaling PrPC-mGluR5 interaction synaptic protection

Therapeutic Window Comparison: SAM (Active Enantiomer) vs. NAM (MTEP) In Vivo EEG Safety Margin Underscores Value of (S,S)-Enantiomer as Control

In vivo EEG studies in mice demonstrate that the active BMS-984923 (SAM) possesses a substantially wider therapeutic window than the prototypical mGluR5 NAM MTEP. At a 10-fold supratherapeutic dose (37.5 mg/kg), the SAM produced no impairment of EEG amplitude, whereas MTEP at a 5-fold elevated dose (75 mg/kg) caused significant EEG suppression, revealing the NAM's narrow safety margin due to its concurrent blockade of physiological glutamate signaling [1]. The active SAM at 7.5 mg/kg achieved brain concentrations exceeding 2 μM at 10 hours post-dose, with brain-to-plasma ratios approaching unity at 3 hours, confirming excellent BBB penetration and sustained target occupancy sufficient to prevent PAM-induced seizures in 100% of pretreated mice (0% seizure incidence vs. 50% in vehicle controls) [2]. The (S,S)-enantiomer, being pharmacologically inactive at mGluR5 (EC50 >1 μM), serves as the essential negative control for these in vivo pharmacodynamic and safety pharmacology studies, allowing researchers to dissociate target-mediated CNS effects from potential scaffold-related toxicities .

therapeutic index EEG safety pharmacology mGluR5 NAM vs SAM

Cross-Class Comparison: (S,S)-BMS-984923 vs. ML353 as mGluR5 SAM Negative Control Candidates for Binding Site Studies

Among commercially available mGluR5 SAM ligands, ML353 represents an alternative SAM chemotype with a reported Ki of 18.2 nM—a 30-fold lower affinity than BMS-984923 (Ki = 0.6 nM) but still pharmacologically active . While ML353 improves affinity 20-fold over the earlier SAM tool compound 5mpep, it is structurally unrelated to the oxazolidinone-acetylenic scaffold of BMS-984923, limiting its utility as a specificity control for BMS-984923-based studies. Critically, no dedicated inactive enantiomer is commercially available for ML353 that could serve as a matched negative control. The (S,S)-BMS-984923 enantiomer (EC50 >1 μM) remains the only stereochemically pure, structurally identical negative control available for any mGluR5 SAM research program, providing a >1,666-fold activity differential against the active parent compound . This is particularly important for allosteric site competition studies, where (S,S)-BMS-984923 can be used to demonstrate that the binding site engagement is stereospecific rather than driven by non-specific lipophilic interactions with the transmembrane domain [1].

mGluR5 SAM tool compounds ML353 binding affinity allosteric site competition

Clinical Translation Relevance: (S,S)-BMS-984923 as Essential Control for ALX-001 Phase 1b Biomarker and Occupancy Studies

ALX-001 (active BMS-984923) is currently in Phase 1b multiple ascending dose clinical trials (NCT04805983) for early Alzheimer's disease, with synaptic density measured by [¹¹C]UCB-J PET as a key biomarker endpoint and receptor occupancy assessed via [¹⁸F]FPEB PET [1]. Phase 1 single-dose data demonstrated that doses up to 200 mg achieved 80% brain mGluR5 occupancy with a favorable safety profile in cognitively normal older adults [2]. In preclinical PET imaging studies supporting this program, oral BMS-984923 effectively occupied brain mGluR5 sites visualized by [¹⁸F]FPEB PET at doses demonstrated to be safe in rodents and non-human primates [3]. The (S,S)-enantiomer serves as an indispensable negative control for these translational biomarker studies, enabling researchers to establish the non-displaceable binding component in PET occupancy quantification and to validate that observed synaptic density changes are mGluR5 SAM-mediated rather than arising from non-specific effects of the oxazolidinone-acetylenic scaffold .

ALX-001 clinical development PET receptor occupancy synaptic density biomarker

High-Impact Procurement Scenarios for (S,S)-BMS-984923 in Academic, Biotech, and CRO Neuroscience Programs


Stereochemical Negative Control in mGluR5 SAM In Vivo Pharmacology Studies

In rodent models of Alzheimer's disease (APP/PS1, 5xFAD, or tauopathy models), (S,S)-BMS-984923 is administered as a stereochemical negative control arm alongside the active BMS-984923 to demonstrate that synaptic density restoration, memory rescue in Morris water maze and passive avoidance tasks, and reduction of phosphorylated tau accumulation are stereospecific mGluR5 SAM effects rather than scaffold-related phenomena. Dosing should mirror the active compound regimen (typically 3.75 mg/kg BID oral gavage), leveraging the >1,666-fold activity differential to ensure the negative control arm shows no target engagement [1]. This application directly supports the evidence that active BMS-984923 rescues memory deficits and synaptic depletion in APP/PS1 mice after 4 weeks of treatment, effects that should be absent in the (S,S)-enantiomer control group [2].

Non-Displaceable Binding Reference for PET Receptor Occupancy Assays

In [¹⁸F]FPEB PET imaging studies quantifying mGluR5 receptor occupancy in rodent or non-human primate brain, (S,S)-BMS-984923 provides the essential non-displaceable binding reference. Co-administration or pre-treatment with (S,S)-BMS-984923 at pharmacokinetically matched exposures to the active enantiomer allows researchers to establish baseline non-specific [¹⁸F]FPEB signal, since the (S,S)-enantiomer (EC50 >1 μM) cannot compete for the MPEPy allosteric binding site at physiologically achievable brain concentrations, whereas the active BMS-984923 (Ki = 0.6 nM) produces robust displacement [3]. This is particularly critical for dose-occupancy modeling supporting clinical candidate ALX-001, where accurate determination of receptor occupancy at each dose level is a key secondary endpoint in ongoing Phase 1b trials [4].

Specificity Control for PrPC-mGluR5 Co-Immunoprecipitation and Aβo Signaling Pathway Dissection

For biochemical studies investigating the Aβo-PrPC-mGluR5 pathological signaling axis, (S,S)-BMS-984923 serves as the matched stereochemical control to confirm that disruption of PrPC-mGluR5 co-immunoprecipitation and downstream Fyn kinase activation is stereospecific. Active BMS-984923 dose-dependently reduces PrPC-mGluR5 interaction (IC50 = 10 nM under Aβo-stimulated conditions), while the (S,S)-enantiomer at equivalent concentrations (≥100 nM) shows no effect, enabling unambiguous target engagement validation [5]. This application directly supports the evidence that the active SAM selectively blocks pathological signaling while preserving physiological glutamate responses, a functional dissociation that must be confirmed with the negative control enantiomer [6].

CNS Safety Pharmacology De-Risking: Dissociating Target-Mediated from Scaffold-Mediated Neurotoxicity

In preclinical CNS safety pharmacology assessments required for IND submission, (S,S)-BMS-984923 enables de-risking of the oxazolidinone-acetylenic scaffold by serving as the inactive comparator in EEG telemetry, Irwin neurological battery, and seizure liability studies. The active BMS-984923 demonstrates a ≥10-fold therapeutic window in EEG studies (no impairment at 37.5 mg/kg), whereas the (S,S)-enantiomer at matched exposures should show no CNS effects attributable to mGluR5 modulation, allowing detection of any scaffold-intrinsic neurotoxicity independent of target engagement [7]. This is critical because related oxazolidinone-based PAMs in the same chemical series were found to induce seizures, underscoring the importance of demonstrating that the favorable safety profile of the SAM is mechanism-dependent rather than scaffold-inherent [8].

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